5-Bromo-n-propylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-n-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 g/mol . This compound is characterized by the presence of a bromine atom, a propyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-n-propylpyridine-3-sulfonamide typically involves the bromination of n-propylpyridine followed by sulfonamide formation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and sulfonamide formation processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-n-propylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds to form new chemical entities.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-n-propylpyridine-3-sulfonamide is utilized in several scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-n-propylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and propyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-n-propylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
5-Bromo-n-butylpyridine-3-sulfonamide: Similar structure but with a butyl group instead of a propyl group.
5-Chloro-n-propylpyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
5-Bromo-n-propylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group attached to the 4-position of the pyridine ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their functional groups and molecular structures .
Properties
Molecular Formula |
C8H11BrN2O2S |
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Molecular Weight |
279.16 g/mol |
IUPAC Name |
5-bromo-N-propylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-2-3-11-14(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3 |
InChI Key |
MKGPQCNFBLHMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
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